

Fluopsin C: A Technical Guide to a Copper-Containing Secondary Metabolite

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Compound of Interest

Compound Name: *Fluopsin C*

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Abstract

Fluopsin C is a copper-containing secondary metabolite produced by various bacteria, most notably *Pseudomonas aeruginosa*.^{[1][2]} This organometallic compound has garnered significant interest within the scientific community due to its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, as well as its antifungal and antitumor properties.^{[2][3][4]} This technical guide provides an in-depth overview of **Fluopsin C**, encompassing its biosynthesis, chemical properties, biological activities, and the experimental methodologies used for its characterization. The information is presented to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, microbiology, and drug discovery.

Introduction

First identified in 1970, **Fluopsin C** is a low-molecular-weight compound characterized by its distinctive dark-green crystalline structure.^{[2][5]} It is produced by certain *Pseudomonas* and *Streptomyces* species, often in response to elevated copper concentrations in the environment.^{[1][2]} The molecule consists of a central copper (II) ion chelated by two N-methylthiohydroxamate ligands.^{[1][2]} Its potent biological activities, particularly against pathogenic microbes and cancer cell lines, have made it a subject of renewed interest in the search for novel therapeutic agents.^{[3][6][7]}

Chemical Properties and Structure

Fluopsin C is a coordination complex with the chemical formula $C_4H_8CuN_2O_2S_2$.^[2] The core of its structure is a copper ion, which is essential for its biological activity. The ligands responsible for chelating the copper are two molecules of N-methylthiohydroxamate, also known as thioformin.^{[1][2]} The structure of **Fluopsin C** has been elucidated through various spectroscopic techniques.

Table 1: Physicochemical Properties of **Fluopsin C**

Property	Value	Reference
Molecular Formula	$C_4H_8CuN_2O_2S_2$	^[2]
Molecular Weight	~243.786 g/mol	^[2]
Appearance	Dark-green or brownish prismatic crystals	^{[2][5]}
Isomeric Forms	Exists as cis and trans isomers	^[1]

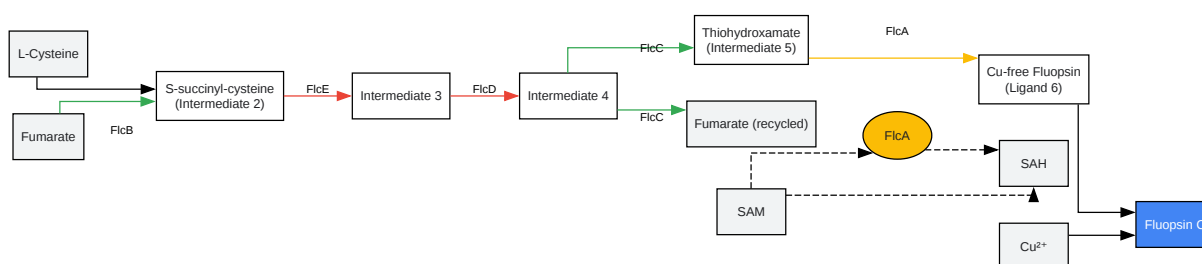
Biosynthesis of Fluopsin C

The biosynthesis of **Fluopsin C** in *Pseudomonas aeruginosa* is a complex enzymatic process that is induced by high concentrations of copper.^[1] The biosynthetic pathway involves a dedicated gene cluster, designated as the flc cluster (PA3515–PA3519), which encodes five essential enzymes: FlcA, FlcB, FlcC, FlcD, and FlcE.^{[1][7]} The pathway commences with L-cysteine and utilizes fumarate in a series of reactions catalyzed by these enzymes to synthesize the thiohydroxamate ligand.^[1]

The key steps in the biosynthetic pathway are:

- **Conjugation:** The lyase FlcB catalyzes the conjugation of L-cysteine with fumarate.^[1]
- **Oxidative Decarboxylation and N-hydroxylation:** The iron-dependent enzyme FlcE acts on the resulting intermediate, leading to the loss of a carboxyl group and hydroxylation of the nitrogen atom.^[1]

- Methylene Excision: Another iron-dependent enzyme, FlcD, catalyzes the removal of a methylene group.[1]
- Cleavage and Fumarate Recycling: The lyase FlcC cleaves the molecule to release the thiohydroxamate precursor and recycles fumarate.[1]
- Methylation: Finally, the methyltransferase FlcA utilizes S-adenosyl-L-methionine (SAM) to methylate the thiohydroxamate precursor, forming the final ligand.[1]
- Copper Chelation: Two of these synthesized ligands then chelate a copper (II) ion to form the mature **Fluopsin C** molecule.[1][2]



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Biosynthetic pathway of **Fluopsin C**.^{[1][2]}

Biological Activities

Fluopsin C exhibits a wide range of biological activities, making it a molecule of significant therapeutic interest.

Antimicrobial Activity

Fluopsin C is a potent antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.^{[3][4]} Its primary mechanism of action involves the disruption of the cytoplasmic membrane, leading to increased membrane permeability and

subsequent cell death.[3][4] Studies using electron microscopy have shown that **Fluopsin C** causes significant morphological changes to bacterial cells, including cell shrinkage and lysis.
[2][3]

Table 2: Minimum Inhibitory Concentrations (MIC) of **Fluopsin C** against Various Microorganisms

Microorganism	Strain	MIC (µg/mL)	Reference
Klebsiella pneumoniae (Carbapenemase-producing)	KPC	< 2	[8]
Staphylococcus aureus (Methicillin-resistant)	MRSA N315	0.5	[3]
Enterococcus faecium	ATCC 6569	1	[3]
Xanthomonas citri subsp. citri	306	0.25	[3]
Acinetobacter baumannii (Multidrug-resistant)	-	-	[1]
Candida species	-	-	[3]

Note: The table presents a selection of reported MIC values. These values can vary depending on the specific strain and the experimental conditions.

Antitumor Activity

In addition to its antimicrobial properties, **Fluopsin C** has demonstrated significant cytotoxicity against various cancer cell lines.[7] Its anticancer effects are attributed to the induction of oncotoc cell death, a form of necrosis characterized by cell swelling and membrane blebbing.[7]

Table 3: Cytotoxicity (IC₅₀) of **Fluopsin C** against Human Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ (μmol/L) at 24h	Reference
MCF-7	Breast Adenocarcinoma	0.9	[7]
MD-MBA-231	Breast Adenocarcinoma	1.03	[7]
HL7702 (Normal)	Human Hepatocytes	2.7	[7]
Normal Human Mammary Epithelial Cells	-	2.4	[7]

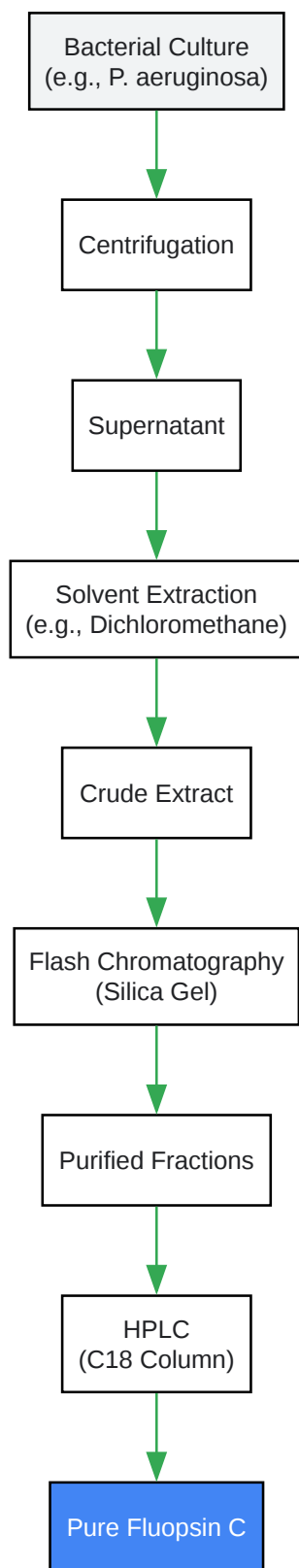
Experimental Protocols

This section outlines the general methodologies employed in the study of **Fluopsin C**. For precise replication, consulting the original research articles is recommended.

Isolation and Purification of Fluopsin C

Fluopsin C is typically isolated from the culture supernatant of producing bacterial strains, such as *Pseudomonas aeruginosa* LV.[8][9]

- Cultivation: The bacteria are cultured in a suitable medium, often supplemented with copper salts to induce **Fluopsin C** production.[2][10]
- Extraction: The culture supernatant is subjected to solvent extraction, for example, with dichloromethane, to isolate the crude **Fluopsin C**. [11]
- Chromatography: The crude extract is then purified using chromatographic techniques. Flash chromatography with a silica gel column is a common method. A mobile phase gradient, such as dichloromethane and ethyl acetate, can be used to elute **Fluopsin C**. [9] High-performance liquid chromatography (HPLC) with a C18 column can be employed for final purification and analysis. [9]



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General workflow for the purification of **Fluopsin C**.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of **Fluopsin C** against various microorganisms is typically determined using the broth microdilution method.[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
- Serial Dilution: **Fluopsin C** is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
- Inoculation: Each well is inoculated with the microbial suspension.
- Incubation: The plate is incubated under appropriate conditions for the test microorganism.
- Determination of MIC: The MIC is defined as the lowest concentration of **Fluopsin C** that visibly inhibits the growth of the microorganism.[\[13\]](#)[\[14\]](#)

Assessment of Membrane Permeability

Fluorescence microscopy is a key technique to visualize the effects of **Fluopsin C** on bacterial membrane integrity.[\[3\]](#)[\[4\]](#)

- Treatment: Bacterial cells are incubated with **Fluopsin C** at a specific concentration (e.g., IC₉₀) for a defined period (e.g., 15 minutes).[\[3\]](#)
- Staining: The treated cells are then stained with a combination of fluorescent dyes, such as DAPI (4',6-diamidino-2-phenylindole) and propidium iodide (PI). DAPI stains the DNA of all cells, while PI only enters cells with compromised membranes.[\[3\]](#)
- Microscopy: The cells are observed under a fluorescence microscope. Cells with intact membranes will fluoresce blue (DAPI), while cells with damaged membranes will fluoresce red (PI) or a combination of red and blue.[\[3\]](#)

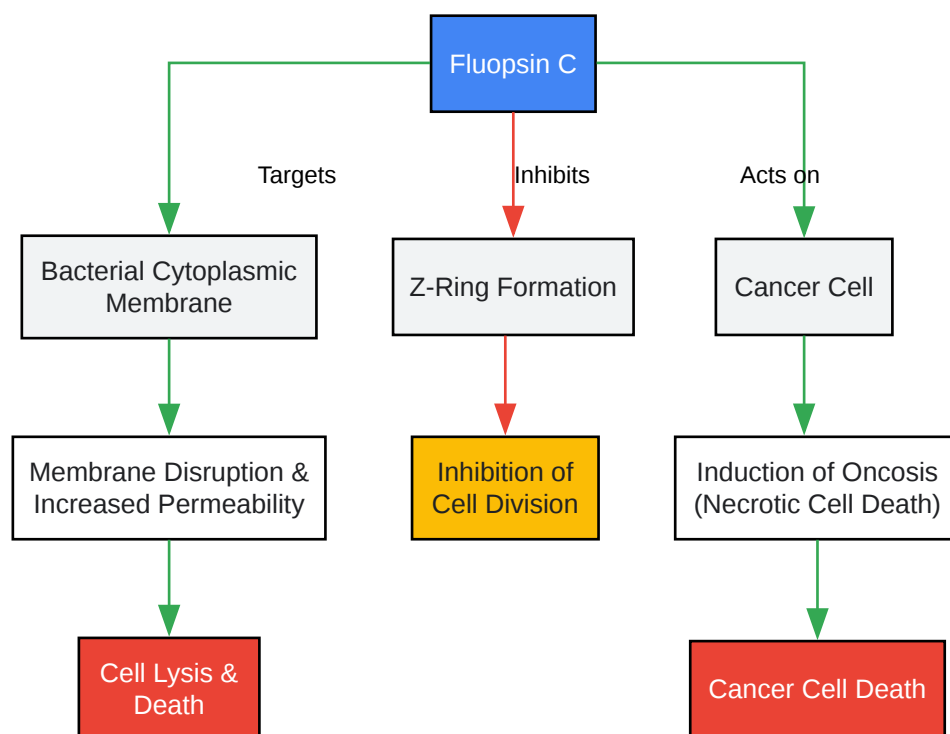
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxicity of **Fluopsin C** against cancer cell lines.[\[15\]](#)

- **Cell Seeding:** The target cancer cells are seeded in a 96-well plate and allowed to adhere.
- **Treatment:** The cells are treated with various concentrations of **Fluopsin C** and incubated for a specific duration (e.g., 24 hours).
- **MTT Addition:** An MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[\[15\]](#)
- **Solubilization:** A solubilizing agent (e.g., isopropanol) is added to dissolve the formazan crystals.[\[8\]](#)
- **Absorbance Measurement:** The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 550-600 nm.[\[15\]](#) The absorbance is proportional to the number of viable cells.

Mechanism of Action

The primary mode of action of **Fluopsin C** is the disruption of the cytoplasmic membrane in both Gram-positive and Gram-negative bacteria.[\[3\]](#)[\[4\]](#) This leads to increased membrane permeability, leakage of intracellular components, and ultimately cell death.[\[3\]](#) In some bacteria, **Fluopsin C** has also been observed to interfere with cell division by affecting the formation of the Z-ring, a key component of the bacterial septation machinery.[\[2\]](#)[\[10\]](#) In cancer cells, **Fluopsin C** induces oncosis, a form of necrotic cell death, which is characterized by cellular swelling, membrane blebbing, and loss of membrane integrity.[\[7\]](#)



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Simplified diagram of **Fluopsin C**'s mechanisms of action.

Conclusion and Future Perspectives

Fluopsin C is a fascinating secondary metabolite with significant potential as a therapeutic agent. Its broad-spectrum antimicrobial activity, coupled with its efficacy against multidrug-resistant pathogens and cancer cells, makes it a compelling candidate for further drug development. Future research should focus on elucidating the finer details of its mechanism of action, exploring potential resistance mechanisms, and optimizing its structure to enhance efficacy and reduce toxicity. The development of synthetic analogs and novel delivery systems could also pave the way for the clinical application of this promising natural product.

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